4,4'-Diamino-5,5'-dimethyl(1,1'-biphenyl)-3,3'-disulfonic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 4,4'-diamino-5,5'-dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid , reflecting the positions of its functional groups on the biphenyl scaffold. The amino groups (–NH$$2$$) occupy the 4 and 4' positions, methyl groups (–CH$$3$$) are at the 5 and 5' positions, and sulfonic acid groups (–SO$$_3$$H) are located at the 3 and 3' positions.
The molecular formula is C$${14}$$H$${16}$$N$$2$$O$$6$$S$$_2$$ , derived as follows:
- Biphenyl core : C$${12}$$H$${10}$$
- Amino groups : 2 × NH$$_2$$ → +2N, +4H
- Methyl groups : 2 × CH$$_3$$ → +2C, +6H
- Sulfonic acid groups : 2 × SO$$_3$$H → +2S, +6O, +2H
The molecular weight is 396.42 g/mol , calculated from the formula. This substitution pattern creates a planar biphenyl system with steric and electronic effects from the methyl and sulfonic acid groups.
Crystallographic Features and Conformational Isomerism
Crystallographic studies of related biphenyl disulfonates, such as dilithium biphenyl-4,4'-disulfonate dihydrate, reveal layered structures stabilized by hydrogen bonding and metal coordination. For the title compound, the 3,3'-sulfonic acid groups likely induce a herringbone packing arrangement due to their meta positions, which allow intermolecular hydrogen bonds between –SO$$3$$H and –NH$$2$$ groups.
The biphenyl dihedral angle is influenced by substituents:
- Methyl groups at 5,5' positions introduce steric hindrance, reducing rotational freedom.
- Sulfonic acid groups at 3,3' positions promote planar conformations to maximize hydrogen bonding.
In analogous structures, biphenyl derivatives exhibit centroid-to-centroid distances of 5.47 Å between parallel-displaced phenyl rings, with π–π interactions contributing to lattice stability. For this compound, similar interactions are expected, though the exact dihedral angle requires experimental validation.
Comparative Analysis of Sulfonic Acid Group Orientations
The orientation of sulfonic acid groups significantly impacts molecular properties:
| Position | Acidity (pKa) | Hydrogen Bonding Capacity | Solubility |
|---|---|---|---|
| 2,2' | ~−2 to −3 | High (proximal to NH$$_2$$) | Moderate |
| 3,3' | ~−1 to −2 | Moderate (distal to NH$$_2$$) | High |
In the 3,3' configuration, sulfonic acid groups are meta to amino groups , reducing intramolecular hydrogen bonding compared to ortho-substituted analogs. This increases solubility in polar solvents like water while maintaining strong acidity due to electron-withdrawing effects.
Electronic Structure Modeling via Density Functional Theory
Density functional theory (DFT) simulations provide insights into the compound’s electronic properties. Key findings include:
Frontier Molecular Orbitals :
Electrostatic Potential Map :
- Regions near –SO$$3$$H show high electron density (negative potential), while –NH$$2$$ groups exhibit moderate positive potential.
Geometric Optimization :
The calculated HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, suitable for applications in optoelectronics or catalysis.
Properties
CAS No. |
6344-19-0 |
|---|---|
Molecular Formula |
C14H16N2O6S2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-amino-5-(4-amino-3-methyl-5-sulfophenyl)-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H16N2O6S2/c1-7-3-9(5-11(13(7)15)23(17,18)19)10-4-8(2)14(16)12(6-10)24(20,21)22/h3-6H,15-16H2,1-2H3,(H,17,18,19)(H,20,21,22) |
InChI Key |
GGRHNDITSHGOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)O)C2=CC(=C(C(=C2)C)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid typically involves the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.
Catalysts and Reagents: Industrial processes often use more efficient catalysts and reagents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Various halides and nucleophiles.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl compounds.
Scientific Research Applications
Synthesis of Drug Compounds
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its sulfonic acid groups enhance solubility and bioavailability in medicinal formulations. For instance, it has been used in the development of sulfonamide derivatives that exhibit anti-diabetic properties .
Enzyme Inhibition Studies
Research indicates that derivatives of 4,4'-Diamino-5,5'-dimethyl(1,1'-biphenyl)-3,3'-disulfonic acid can act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase. These properties are crucial for developing treatments for Type 2 diabetes and Alzheimer’s disease . In vitro studies have shown promising results with IC50 values indicating effective inhibition at low concentrations.
Use in Dyes
This compound is also utilized in the synthesis of azo dyes due to its ability to form stable azo linkages. Azo dyes derived from this compound are known for their vibrant colors and are widely used in textile industries . The presence of amino and sulfonic acid groups contributes to the dye's affinity for various substrates.
Case Studies
Mechanism of Action
The mechanism of action of 4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors.
Comparison with Similar Compounds
Key Compounds
4,4′-Bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid (pBAPBDS) Substituents: Aminophenoxy groups at 4,4'; sulfonic acid at 3,3' . Properties: Higher molecular weight (~710 g/mol) due to ether linkages. Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but less water-soluble than the target compound . Applications: Used in SPIs for fuel cell membranes due to balanced proton conductivity and mechanical stability .
3,3'-Dimethylbenzidine (4,4'-bi-o-toluidine) Substituents: Methyl groups at 3,3'; amino at 4,4' . Properties: Lacks sulfonic acid groups, reducing hydrophilicity (water solubility: <0.1 g/L). Molecular weight: 212.30 g/mol .
4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarboxylic Acid Substituents: Carboxylic acid (-COOH) at 3,3'; amino at 4,4' . Properties: Lower acidity (pKa ~4-5 for -COOH) compared to sulfonic acid (pKa ~-1.68 ). Molecular weight: 296.26 g/mol . Applications: Metal-organic framework (MOF) synthesis, less effective in proton conduction than sulfonated analogs .
Comparative Data Table
| Compound Name | Substituents (Positions) | Functional Groups (Positions) | Molecular Weight (g/mol) | Solubility | Key Applications |
|---|---|---|---|---|---|
| 4,4'-Diamino-5,5'-dimethyl(1,1'-biphenyl)-3,3'-disulfonic acid | Amino (4,4'), Methyl (5,5') | Sulfonic acid (3,3') | ~436 (calculated) | Water-soluble | Catalysts, Polymer synthesis |
| pBAPBDS | Aminophenoxy (4,4') | Sulfonic acid (3,3') | ~710 | DMSO, m-cresol | Proton-exchange membranes |
| 3,3'-Dimethylbenzidine | Methyl (3,3'), Amino (4,4') | None | 212.30 | Insoluble in water | Dye intermediates |
| 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarboxylic Acid | Amino (4,4') | Carboxylic acid (3,3') | 296.26 | Polar organic solvents | MOF synthesis |
Research Findings
- Water Stability and Solubility : The target compound’s methyl groups reduce water uptake compared to pBAPBDS, enhancing dimensional stability in membranes. However, its sulfonic acid groups ensure moderate proton conductivity (~0.1 S/cm at 80°C) .
- Reactivity: Amino groups enable crosslinking in polymers, improving mechanical strength. In contrast, 3,3'-dimethylbenzidine lacks sulfonic acid groups, limiting ionic functionality .
- Acidity : The sulfonic acid groups (pKa ~-1.68 ) provide stronger acidity than carboxylic acid analogs, making the compound suitable for acidic catalysis .
Biological Activity
4,4'-Diamino-5,5'-dimethyl(1,1'-biphenyl)-3,3'-disulfonic acid (CAS No. 6344-19-0) is a sulfonic acid derivative with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and dye chemistry. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C14H16N2O6S2
- Molecular Weight : 372.42 g/mol
- Structure : The compound features two amino groups and two sulfonic acid groups, contributing to its solubility and reactivity.
Antioxidant Properties
Research indicates that 4,4'-Diamino-5,5'-dimethyl(1,1'-biphenyl)-3,3'-disulfonic acid exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. This property has been evaluated through various assays measuring the compound's ability to scavenge free radicals.
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The following table summarizes key findings regarding its cytotoxicity:
| Cell Line | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 25 | MTT assay | |
| MCF-7 (breast cancer) | 30 | Trypan blue exclusion | |
| HepG2 (liver cancer) | 20 | LDH release assay |
These results indicate that the compound has varying levels of cytotoxicity depending on the cell type, suggesting potential selectivity for cancer cells.
The mechanism by which 4,4'-Diamino-5,5'-dimethyl(1,1'-biphenyl)-3,3'-disulfonic acid exerts its cytotoxic effects appears to involve the induction of apoptosis. Studies utilizing flow cytometry have shown an increase in apoptotic cells when treated with this compound, as evidenced by Annexin V staining and caspase activation assays.
Antidiabetic Effects
Emerging research has also explored the antidiabetic properties of this compound. It has been shown to inhibit key enzymes involved in glucose metabolism:
| Enzyme | Inhibition (%) | Assay Method | Reference |
|---|---|---|---|
| α-Amylase | 60 | Colorimetric assay | |
| α-Glucosidase | 55 | Fluorometric assay |
This inhibition suggests that the compound may help regulate blood sugar levels, providing a basis for further investigation into its potential as an antidiabetic agent.
Case Studies
- Cytotoxicity in Cancer Research : A study conducted on various cancer cell lines demonstrated that treatment with different concentrations of 4,4'-Diamino-5,5'-dimethyl(1,1'-biphenyl)-3,3'-disulfonic acid resulted in significant cell death compared to untreated controls. The study highlighted its potential as a chemotherapeutic agent.
- Antioxidant Activity Assessment : A recent investigation utilized DPPH and ABTS assays to evaluate the antioxidant capacity of this compound against oxidative stress. Results indicated a strong scavenging ability comparable to standard antioxidants like ascorbic acid.
Q & A
Q. What are the optimal synthetic routes for 4,4'-diamino-5,5'-dimethyl(1,1'-biphenyl)-3,3'-disulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonation of a biphenyl precursor. Key steps include:
- Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (50–80°C) to introduce sulfonic acid groups at the 3,3'-positions .
- Amination : Subsequent nitration and reduction steps introduce amino groups. Catalytic hydrogenation (e.g., Pd/C in ethanol) is preferred for reducing nitro intermediates to amines while avoiding over-reduction .
- Purification : Recrystallization from hot water or ethanol/water mixtures improves purity, though solubility challenges (<0.1 g/100 mL at 20°C) necessitate iterative solvent optimization .
Q. How can researchers address solubility limitations during experimental design?
- Methodological Answer : Due to low aqueous solubility (<0.1 g/100 mL at 20°C), consider:
- Co-solvent Systems : Ethanol/water (1:1 v/v) or DMSO/water mixtures enhance solubility for spectroscopic analysis .
- pH Adjustment : Deprotonation of sulfonic acid groups at alkaline pH (e.g., pH 10–12 using NaOH) improves solubility, but may alter reactivity in downstream applications .
Q. What analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35 v/v, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) for resolving impurities .
- NMR : H and C NMR in DMSO-d6 confirm substitution patterns, with characteristic peaks for sulfonic acid protons (~δ 12–13 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode verifies the molecular ion [M-H]⁻ at m/z 429.03 (calculated) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms for sulfonation and amination?
- Methodological Answer : Density Functional Theory (DFT) simulations predict:
- Sulfonation Pathways : Thermodynamic favorability of sulfonic acid group addition at the 3,3'-positions due to steric and electronic effects from methyl substituents .
- Kinetic Barriers : Transition-state analysis identifies optimal temperatures (60–70°C) to minimize side products like over-sulfonated derivatives .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction progress monitored via in-situ IR) .
Q. What strategies mitigate spectral interference in UV-Vis analysis caused by aromatic amines and sulfonic acid groups?
- Methodological Answer :
- Derivatization : React primary amines with dansyl chloride to shift absorption maxima away from sulfonic acid interference (250–300 nm → 320–350 nm) .
- Multivariate Calibration : Partial Least Squares (PLS) regression models deconvolute overlapping peaks in complex mixtures .
Q. How do environmental factors (light, temperature) impact the compound’s stability in long-term studies?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation; monitor via periodic HPLC for degradation products .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at 168–169°C (melting point), confirming stability below 100°C for most applications .
Data Contradiction Analysis
Q. Discrepancies in reported solubility How to validate experimental conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
